molecular formula C16H15FO2 B13003601 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

Cat. No.: B13003601
M. Wt: 258.29 g/mol
InChI Key: BIRWGKQMOZXGMQ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C16H15FO2 It is characterized by the presence of a fluorobenzyl group attached to a dimethylbenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then reacts with the aldehyde to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.

    Reduction: 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-((2-Aminobenzyl)oxy)-3,4-dimethylbenzaldehyde.

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Fluorobenzyl)oxy)benzoic acid
  • 3-((2-Fluorobenzyl)oxy)propanoic acid
  • 5-Bromo-2-((2-fluorobenzyl)oxy)benzoic acid

Uniqueness

2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both fluorobenzyl and dimethylbenzaldehyde groups, which confer distinct chemical properties

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

2-[(2-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C16H15FO2/c1-11-7-8-13(9-18)16(12(11)2)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3

InChI Key

BIRWGKQMOZXGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2F)C

Origin of Product

United States

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